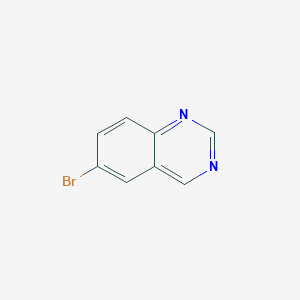

6-Bromoquinazoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQBSQZDZFVMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590187 | |

| Record name | 6-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-21-7 | |

| Record name | 6-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromoquinazoline: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of 6-Bromoquinazoline. The document is tailored for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a consolidated resource of its physicochemical characteristics, synthetic methodologies, and its emerging role in anticancer research.

Core Chemical Properties and Structure

This compound (CAS Number: 89892-21-7) is a heterocyclic aromatic compound featuring a quinazoline scaffold substituted with a bromine atom at the 6-position.[1][2][3] This bromine atom provides a strategic handle for further chemical modifications, making it a valuable building block in the synthesis of diverse molecular entities.[4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂ | [2][3][5] |

| Molecular Weight | 209.04 g/mol | [2][5] |

| Appearance | White to light yellow crystalline solid | [1][6] |

| Purity | Typically ≥96% | [1][5][6] |

| Storage | Room temperature, in a dark, inert atmosphere | [6] |

Note: Specific melting point and boiling point data for the parent this compound are not consistently reported in the literature; values often correspond to derivatives or related quinoline compounds. Qualitative solubility assessments suggest it is soluble in polar aprotic solvents.[7]

Structural Information

The structural identifiers for this compound are provided below, offering various representations of its molecular architecture.

| Identifier | String | Source |

| SMILES | BrC1=CC2=CN=CN=C2C=C1 | [5] |

| InChI | 1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | [3][6] |

| InChIKey | FLQBSQZDZFVMTO-UHFFFAOYSA-N | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often involves multi-step reactions, typically starting from commercially available precursors. A common synthetic pathway to a key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, is detailed below.[8] This intermediate serves as a versatile scaffold for the introduction of various functionalities.

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Experimental Protocol:

-

Bromination of Anthranilic Acid: Anthranilic acid is dissolved in acetonitrile. N-bromosuccinimide (NBS) is then added to the solution to yield 5-bromoanthranilic acid.[8]

-

Cyclization Reaction: A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours.[8]

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is filtered. The resulting residue is recrystallized from ethanol to afford the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[8]

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. While a consolidated public database for the parent compound's spectra is limited, data for various derivatives are available in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H-NMR spectra of 6-bromo-quinazoline derivatives, characteristic signals for the quinazoline ring protons are observed. For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the proton at the 5-position of the quinazoline ring typically appears as a doublet around δ 8.37-8.39 ppm.[8]

-

¹³C NMR: The ¹³C-NMR spectra provide detailed information about the carbon framework. In the aforementioned derivatives, the carbonyl carbon of the quinazolinone ring resonates at approximately δ 160 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. The mass spectra of this compound derivatives exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. Theoretical and experimental IR data for derivatives show characteristic peaks for C=C, C=N, and C=O stretching vibrations.[8]

Biological Activity and Drug Development Applications

The this compound scaffold is a prominent feature in many compounds with significant biological activity, particularly as anticancer agents.[8][9][10]

Anticancer Activity and EGFR Inhibition

Numerous studies have focused on the design and synthesis of this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9] Overexpression and mutations of EGFR are implicated in the uncontrolled growth of various cancer cells.[8] Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, feature a quinazoline core, highlighting the importance of this scaffold in oncology drug discovery.[8] The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects.[8]

Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (SW480) cancer cells.[8][9] Molecular docking studies suggest that these compounds can effectively bind to the active site of EGFR.[9][10]

The diagram below illustrates the central role of the EGFR signaling pathway in cell proliferation and survival, which is a primary target of many this compound derivatives.

References

- 1. CAS 89892-21-7: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 6-Bromo-quinazoline | C8H5BrN2 | CID 17750034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 89892-21-7 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Bromoquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-bromoquinazoline, a key heterocyclic compound with significant applications in medicinal chemistry and drug development.[1] Due to the limited availability of publicly accessible, experimentally verified spectral data for the parent this compound, this guide presents representative data from a closely related derivative, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, to provide insight into the expected spectral characteristics.[2]

This document details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and outlines a typical workflow for the spectral characterization of such compounds.

Representative Spectral Data

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The following data was obtained for a derivative in CDCl₃ at 500 MHz.[2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Representative Derivative) |

| 8.39 | d | 2.0 | quinazoline H |

| 7.85 | dd | 9.0, 2.0 | quinazoline H |

| 7.58 | d | 8.5 | quinazoline H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of a molecule. The data below for a derivative was recorded in CDCl₃ at 125 MHz.[2]

| Chemical Shift (δ) ppm | Assignment (Representative Derivative) |

| 160.60 | C=O |

| 158.04 | C=N |

| 146.60 | Ar-C |

| 138.26 | Ar-C |

| 137.75 | Ar-C |

| 135.77 | Ar-C |

| 121.32 | Ar-C |

| 118.99 | Ar-C-Br |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of a bromine atom results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) in the mass spectrum.[2] The molecular weight of this compound is 209.04 g/mol , and its exact mass is 207.96361 Da.

| m/z | Relative Intensity (%) | Assignment (Representative Derivative) |

| 438.1 | 13.09 | [M]⁺ |

| 403.1 | 37.90 | [M-Cl]⁺ |

| 329.0 | 24.16 | |

| 252.1 | 28.42 | |

| 181.1 | 96.56 | |

| 105.1 | 100 |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for quinazoline derivatives.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Parameters:

-

Pulse Program: Standard one-pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Mass Spectrometry

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Electron Ionization (EI) is a common method for such compounds.

Mass Analysis:

-

The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of a compound like this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

This guide provides a foundational understanding of the spectral characteristics and analytical methodologies relevant to this compound and its derivatives. For definitive identification and characterization, it is recommended to acquire and analyze the spectral data of a pure sample of this compound.

References

A Technical Guide to the Niementowski Synthesis of 6-Bromo-4(3H)-Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Niementowski quinazoline synthesis, with a specific focus on the mechanism and protocols for the preparation of 6-bromo-4(3H)-quinazolinone derivatives. These compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the development of therapeutic agents.[1][2]

Core Principles of the Niementowski Quinazoline Synthesis

The Niementowski quinazoline synthesis is a classical and versatile method for the preparation of 4(3H)-quinazolinones. The reaction involves the thermal condensation of an anthranilic acid with an amide.[1][2][3] For the synthesis of 6-bromo derivatives, the reaction starts with 5-bromoanthranilic acid. The versatility of this synthesis allows for the introduction of various substituents on the quinazolinone scaffold by selecting appropriately substituted anthranilic acids and amides.[1]

The general reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone product.[1] The reaction is typically carried out at elevated temperatures, often in the range of 130–150°C.[1]

Reaction Mechanism for 6-Bromo-4(3H)-Quinazolinone Synthesis

The mechanism for the synthesis of a 6-bromo-4(3H)-quinazolinone derivative via the Niementowski reaction begins with the nucleophilic attack of the amino group of 5-bromoanthranilic acid on the carbonyl carbon of an amide. This is followed by the elimination of ammonia to form N-acyl-5-bromoanthranilic acid. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, and a final dehydration step yields the 6-bromo-4(3H)-quinazolinone.

Below is a DOT language script that generates a diagram illustrating this reaction pathway.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 6-bromo-4(3H)-quinazolinone derivatives using both conventional heating and microwave-assisted methods.

| Product | Starting Materials | Method | Reaction Time | Yield (%) | Reference |

| 6-Bromo-2-methyl-3-{4-[(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)carbonyl]phenyl}quinazolin-4(3H)-one | 6-Bromoanthranilic acid, p-aminobenzoic acid, acetyl chloride, etc. | Conventional Heating | 6-8 hours | 75 | [4] |

| 6-Bromo-2-methyl-3-{4-[(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)carbonyl]phenyl}quinazolin-4(3H)-one | 6-Bromoanthranilic acid, p-aminobenzoic acid, acetyl chloride, etc. | Microwave Irradiation | 9 minutes | 92 | |

| 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone | 6-Bromo-2-phenyl-4H-benz[1][5]oxazin-4-one, p-aminoacetophenone | Fusion (Conventional) | 2 hours | 82 | [6] |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | 5-Bromoanthranilic acid, phenyl isothiocyanate | Reflux (Conventional) | 20 hours | 83.2 | [7] |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, hydrazine hydrate | Reflux (Conventional) | 3 hours | 75 | [5][8] |

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a 6-bromo-4(3H)-quinazolinone derivative, with variations for conventional and microwave-assisted methods.

Synthesis of 6-Bromo-2-methyl–4-oxoquinazolin-3(4H)-yl)benzoic acid (Conventional Heating)

This protocol is adapted from a procedure for synthesizing a precursor to more complex 6-bromo-quinazolinones.

Materials:

-

5-Bromoanthranilic acid

-

Pyridine

-

Acetyl chloride

-

p-Aminobenzoic acid

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a 250 ml round bottom flask, dissolve 5-bromoanthranilic acid (2.16 g, 0.01 mol) in pyridine (0.79 g, 0.01 mol).

-

Cool the mixture to 0°C and slowly add acetyl chloride (0.78 g, 0.01 mol).

-

After the addition is complete, add p-aminobenzoic acid (1.37 g, 0.01 mol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture under reflux for 6-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a more efficient alternative to conventional heating, often resulting in shorter reaction times and higher yields.[3]

Materials:

-

Reactants as per the specific derivative being synthesized

-

Microwave-safe reaction vessel

-

Microwave synthesizer

General Procedure:

-

Place the reactants in a microwave-safe vessel.

-

If a solvent is used, add it to the vessel. Some reactions can be performed under solvent-free conditions.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a specified power and temperature for a short duration (typically a few minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Work up the product as described in the conventional method (precipitation, filtration, and recrystallization).

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of 6-bromo-4(3H)-quinazolinone derivatives.

Conclusion

The Niementowski synthesis remains a cornerstone for the preparation of quinazolinone derivatives. For 6-bromo substituted analogs, the use of 5-bromoanthranilic acid as a starting material provides a direct and efficient route. The advent of microwave-assisted techniques has further enhanced this methodology, offering significant improvements in reaction times and yields. This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols to aid researchers in the synthesis and development of novel 6-bromo-4(3H)-quinazolinones for various applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. mediresonline.org [mediresonline.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mediresonline.org [mediresonline.org]

6-Bromoquinazoline: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a bromine atom at the 6-position of the quinazoline ring provides a versatile synthetic handle for the development of a diverse array of biologically active molecules. This technical guide explores the multifaceted role of 6-bromoquinazoline as a key building block in drug discovery, with a primary focus on its application in the synthesis of kinase inhibitors for cancer therapy. This document will delve into the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, providing detailed experimental protocols and quantitative data to support further research and development in this promising area.

Introduction

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a prominent heterocyclic motif in a multitude of clinically approved drugs and investigational agents. Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an ideal scaffold for interacting with various biological targets. The strategic placement of a bromine atom at the 6-position enhances the synthetic utility of the quinazoline core, allowing for a wide range of chemical modifications through cross-coupling reactions and other transformations. This has led to the development of potent and selective inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core heterocyclic system, followed by functionalization at key positions. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents to explore structure-activity relationships (SAR).

Synthesis of the this compound Core

A common route to the this compound core involves the use of 5-bromoanthranilic acid as a starting material.[1]

Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [1]

-

Synthesis of 5-bromoanthranilic acid (3): To a solution of anthranilic acid (1) (2.74 g, 20 mmol) in 20 mL of acetonitrile, a solution of N-bromosuccinimide (2) (3.73 g, 21 mmol) in 30 mL of acetonitrile is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with acetonitrile, and dried to afford 5-bromoanthranilic acid (3).[1]

-

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5): A mixture of 5-bromoanthranilic acid (3) and phenyl isothiocyanate (4) in ethanol is refluxed to yield the key intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5).[1]

Derivatization of the this compound Core

The synthesized this compound core can be further modified to generate a library of derivatives. The following protocol describes the S-alkylation of the 2-mercapto group.

Experimental Protocol: Synthesis of S-substituted-6-bromo-2-thioquinazoline derivatives (8a-h) [1]

-

Intermediate 5 (1 mmol) is dissolved in 15 mL of DMF, and K₂CO₃ (1.2 mmol) is added over 5 minutes.

-

Various alkyl halides or substituted benzyl bromides (1.5 mmol) are added to the reaction mixture.

-

The resulting mixture is refluxed for 24 hours.

-

After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.

-

The obtained precipitate is filtered, dried, and recrystallized from ethanol to yield the desired quinazoline-4-one derivatives (8a-h).[1]

Biological Applications and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, with a particular emphasis on oncology.

Anticancer Activity: Kinase Inhibition

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, especially those in the epidermal growth factor receptor (EGFR) family.[1] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth, proliferation, and survival.[2][3]

This compound-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and blocking downstream signaling.[3] This leads to the inhibition of cancer cell proliferation and induction of apoptosis.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically evaluated using in vitro cell-based assays, such as the MTT assay. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

Experimental Protocol: MTT Assay for Cytotoxicity [1]

-

Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 5b | MCF-7 | 0.53 - 1.95 | [4] |

| 5b | SW480 | 0.53 - 1.95 | [4] |

| 8a | MCF-7 | 15.85 ± 3.32 | [1] |

| 8a | SW480 | 17.85 ± 0.92 | [1] |

| 8e | MCF-7 | 35.14 ± 6.87 | [1] |

| 8e | SW480 | 63.15 ± 1.63 | [1] |

Data presented as mean ± SD or a range, as reported in the cited literature.

Other Therapeutic Applications

While the primary focus has been on anticancer agents, the versatile this compound scaffold has been explored for other therapeutic indications.

-

Anti-inflammatory and Analgesic Properties: Certain 6-bromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic activities.[5]

-

Antiviral Activity: Quinazoline derivatives, in general, have been investigated for their potential as antiviral agents, although specific studies on 6-bromo derivatives in this area are less common.[6]

-

Neuroprotective Potential: Some quinoline derivatives, a related class of compounds, have been explored for their antioxidant and neuroprotective properties, suggesting a potential avenue for future research with 6-bromoquinazolines.[7][8]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of this compound derivatives. Key modifications and their impact on activity are summarized below:

-

Substituents on the 2-position: The nature of the substituent at the 2-position of the quinazoline ring significantly influences biological activity. For instance, in a series of 2-thioether derivatives, an aliphatic linker (compound 8a) was found to be more potent than those with substituted benzyl groups.[1]

-

Substituents on the Phenyl Ring: In 3-phenyl-6-bromoquinazolin-4(3H)-one derivatives, the electronic nature of the substituents on the phenyl ring plays a role. Electron-donating groups have been shown to improve antiproliferative activity compared to electron-withdrawing groups.[1]

-

Modifications at the 6-position: While the bromine atom is often used as a synthetic handle, its replacement with other groups via cross-coupling reactions can lead to highly potent inhibitors.

Conclusion and Future Perspectives

This compound has proven to be an invaluable building block in medicinal chemistry, enabling the synthesis of a wide range of biologically active compounds. Its utility is particularly evident in the development of potent kinase inhibitors for cancer therapy, with many derivatives showing promising activity against EGFR and other relevant kinases. The synthetic accessibility and the versatility of the bromine handle allow for extensive SAR exploration, paving the way for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should continue to explore the full potential of the this compound scaffold. This includes the investigation of its utility in targeting other kinase families, as well as its application in developing agents for other diseases, such as inflammatory disorders, viral infections, and neurodegenerative diseases. The combination of rational drug design, combinatorial chemistry, and high-throughput screening will undoubtedly lead to the discovery of novel this compound-based drugs with significant clinical impact.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. This compound Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. Alzheimer's Association International Conference [alz.confex.com]

- 8. mdpi.com [mdpi.com]

Theoretical DFT Analysis of 6-Bromoquinazoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical Density Functional Theory (DFT) analysis of 6-bromoquinazoline derivatives, a class of compounds demonstrating significant potential in medicinal chemistry, particularly as anticancer agents. The quinazoline scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 6-position has been shown to enhance biological activity.[1] This document outlines the computational and experimental approaches used to characterize these derivatives, with a focus on their electronic structure, reactivity, and interactions with biological targets.

Introduction to this compound Derivatives

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities.[2] Several quinazoline-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have been approved by the FDA for cancer therapy, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[3] The 6-bromo substitution on the quinazoline ring is a key structural modification that has been investigated for its potential to improve the therapeutic index of these compounds.[1][4]

Theoretical studies, particularly those employing DFT, are crucial for understanding the structure-activity relationships (SAR) of these molecules.[3][5] DFT calculations provide valuable insights into molecular geometries, electronic properties, and reactivity, which can guide the design and synthesis of more potent and selective drug candidates.[6][7]

Computational and Experimental Workflow

The investigation of this compound derivatives typically follows a multi-step process that integrates computational modeling with experimental validation. This workflow allows for the rational design of novel compounds and the elucidation of their mechanism of action.

Caption: Integrated workflow for the design, synthesis, and evaluation of this compound derivatives.

Theoretical DFT Analysis: Methodologies and Insights

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules.[8] For this compound derivatives, these calculations are typically performed to understand their stability, electronic properties, and to correlate these with their observed biological activities.

Computational Protocol

A common methodology for DFT analysis of these compounds involves the following steps:

-

Geometry Optimization: The 3D structures of the this compound derivatives are optimized to find their most stable conformation (lowest energy state).

-

Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain theoretical vibrational spectra (e.g., IR spectra).

-

Electronic Property Calculation: Various electronic properties are calculated, including:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[9]

-

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness are calculated to quantify the molecule's reactivity.[9]

-

A frequently used level of theory for these calculations is B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-31+G(d,p) basis set.[3]

Caption: Logical workflow for DFT calculations on this compound derivatives.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] For this compound derivatives, docking studies are often performed to investigate their binding modes and affinities with protein targets, most notably EGFR.[3][5]

Molecular Docking Protocol

A generalized protocol for molecular docking includes:

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.[1]

-

Ligand Preparation: The 3D structures of the this compound derivatives are sketched and optimized. Partial charges are assigned, and rotatable bonds are defined.[1]

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein and to score the different binding poses.

The results of molecular docking studies, such as binding energy, can help to explain the observed biological activity and guide the design of new inhibitors with improved potency.[10]

Experimental Validation

Computational predictions are validated through experimental studies, which are essential for confirming the biological activity of the synthesized compounds.

Synthesis and Characterization

New this compound derivatives are synthesized using established organic chemistry methods.[3][11] The chemical structures of the synthesized compounds are then confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.[3][10]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound.[3][12] The presence of bromine results in a characteristic isotopic pattern.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[3][10]

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized compounds is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines, such as MCF-7 (breast cancer) and SW480 (colon cancer).[3][5][11]

MTT Assay Protocol: [4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Erlotinib) for a specified period.

-

MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]

Data Summary

The following tables summarize key quantitative data from studies on this compound derivatives.

Table 1: Molecular Docking and In Vitro Activity against EGFR

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Cell Line | IC₅₀ (µM) |

| 8a | EGFR (wild-type) | -6.7 | MCF-7 | 15.85 ± 3.32 |

| SW480 | 17.85 ± 0.92 | |||

| 8c | EGFR (wild-type) | -5.3 | - | - |

| 5b | EGFR | Not explicitly stated | MCF-7 | 0.53 |

| SW480 | 1.95 |

Data sourced from multiple studies for illustrative purposes.[1][3][11]

Table 2: Spectroscopic Data for a Representative this compound Derivative (Compound 8a)

| Technique | Observed Data |

| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | 8.39 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.5 Hz, J = 2.0 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H), 7.55–7.54 (m, 3H), 7.32–7.31 (m, 2H), 7.29 (d, J = 8.0 Hz, 2H), 7.12 (d, J = 8.0 Hz, 2H), 4.40 (s, 2H), 2.34 (s, 3H) |

| ¹³C-NMR (125 MHz, CDCl₃) δ (ppm) | 160.64, 158.07, 146.66, 137.76, 137.38, 135.53, 132.93, 130.10, 129.76, 129.72, 129.29, 129.04, 128.07, 121.35, 118.98, 37.04, 21.15 |

| Mass Spec. m/z (%) | 438.1 [M⁺] (22.25) |

Spectroscopic data for compound 8a as reported in a recent study.[3]

Conclusion

The theoretical DFT analysis of this compound derivatives, in conjunction with molecular docking and experimental validation, provides a powerful framework for the discovery and development of novel anticancer agents. The favorable binding energies and potent inhibitory activities observed for some of these compounds highlight the importance of the this compound core in drug design.[1] Further investigation and optimization of these derivatives, guided by computational insights, hold significant promise for the development of next-generation therapies for cancer and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and molecular docking studies of anilinoquinazoline derivatives | International Journal of Current Research [journalcra.com]

- 11. This compound Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Electron density and reactivity of the 6-bromoquinazoline core

An In-depth Technical Guide to the Electron Density and Reactivity of the 6-Bromoquinazoline Core

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] As a privileged nitrogen-containing heterocycle, its derivatives have been extensively explored for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Among its halogenated variants, the this compound core has emerged as a particularly valuable building block. The presence of the bromine atom at the 6-position significantly influences the molecule's electron density and provides a versatile handle for synthetic modifications, enabling the development of potent and selective therapeutic agents.[3]

This technical guide provides a comprehensive overview of the foundational chemistry of the this compound core, detailing its electron density, reactivity, synthesis, and functionalization. It further explores its application in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Electron Density and Reactivity

The chemical behavior of the this compound core is dictated by the interplay of the fused pyrimidine and benzene rings, further modulated by the bromine substituent.

-

Electron Density: The bromine atom at the C-6 position acts as an electron-withdrawing group through induction, which deactivates the benzene ring towards electrophilic substitution. Conversely, it can donate electron density through resonance. Density Functional Theory (DFT) analyses performed on this compound derivatives provide detailed insights into the electronic parameters, helping to predict the molecule's reactivity in various reactions and rationalize its biological activity.[4][5]

-

Reactivity: The C-6 bromine atom is a key site for functionalization. It is not sufficiently activated for facile nucleophilic aromatic substitution (SNAr) on its own but can be readily displaced through transition metal-catalyzed cross-coupling reactions.[3] This makes it an ideal synthetic handle for introducing diverse substituents. The reactivity at the 6-position is generally less sterically hindered compared to positions closer to the heterocyclic nitrogen, such as the 8-position.[3]

The most common and powerful methods for modifying the this compound core are palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.

-

Buchwald-Hartwig Amination: To form C-N bonds with various amines.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

-

Heck Coupling: To form C-C double bonds with alkenes.

These reactions allow for the systematic exploration of the chemical space around the quinazoline scaffold, which is crucial for optimizing biological activity and developing structure-activity relationships (SAR).

Core Synthesis and Functionalization

A common and effective strategy for synthesizing the this compound core begins with 5-bromoanthranilic acid. This starting material can undergo cyclization with various reagents to introduce substituents at different positions of the quinazoline ring.

Below is a general workflow for the synthesis and subsequent functionalization of 6-bromo-2-substituted-4(3H)-quinazolinones.

Caption: General workflow for synthesis and functionalization of the this compound core.

Applications in Drug Development

Derivatives of the this compound core have demonstrated significant therapeutic potential across several key areas of drug development.

Oncology

The quinazoline scaffold is a well-established pharmacophore in oncology, with several FDA-approved drugs like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR).[4] this compound derivatives have been extensively investigated as potent anticancer agents, often designed to inhibit protein kinases like EGFR.[4][6] By binding to the ATP-binding site of the kinase domain, these compounds block downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[6][7]

Caption: Simplified EGFR signaling pathway and its inhibition by this compound derivatives.

Antimicrobial and Anti-inflammatory Activity

Beyond oncology, this compound derivatives have shown promise as antimicrobial and anti-inflammatory agents.[1][7] Certain derivatives exhibit significant activity against various strains of bacteria and fungi.[7] Their anti-inflammatory properties have also been evaluated, for instance, in carrageenan-induced paw edema models in rats, demonstrating their potential to treat inflammatory conditions.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for various this compound derivatives from the literature.

Table 1: Spectroscopic Data for Representative this compound Derivatives

Data extracted from a study on 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives.[4]

| Compound ID | ¹H-NMR (δ, ppm) in CDCl₃ | ¹³C-NMR (δ, ppm) in CDCl₃ | Mass Spec (m/z) |

| 8a | 8.37 (d, 1H), 7.82 (dd, 1H), 7.58-7.56 (m, 3H), 7.51 (d, 1H), 7.33-7.31 (m, 2H), 3.17 (t, 2H), 1.71-1.65 (m, 2H), 1.48-1.41 (m, 2H), 0.96 (t, 3H) | 160.71, 158.48, 146.72, 137.66, 135.79, 130.01, 129.72, 129.65, 129.04, 128.07, 121.25, 118.78, 32.37, 30.64, 22.04, 13.65 | 390.1 [M⁺] |

| 8e | 8.37 (d, 1H), 7.81 (dd, 1H), 7.56-7.54 (m, 3H), 7.49 (d, 1H), 7.32-7.30 (m, 2H), 7.11 (d, 2H), 6.84 (d, 2H), 4.22 (s, 2H), 2.29 (s, 3H) | 160.60, 158.04, 146.60, 138.26, 137.75, 135.77, 135.49, 130.13, 130.09, 129.75, 129.71, 129.02, 128.48, 128.37, 128.01, 126.42, 121.32, 118.99, 37.28, 21.34 | 438.1 [M⁺] |

| 8f | 8.37 (d, 1H), 7.83 (dd, 1H), 7.56-7.54 (m, 3H), 7.51 (d, 1H), 7.35-7.33 (m, 2H), 7.26 (s, 4H), 4.25 (s, 2H) | 160.55, 157.51, 146.51, 137.83, 135.41, 134.93, 133.42, 130.68, 130.21, 129.81, 129.77, 129.03, 128.71, 127.99, 121.35, 119.17, 36.34 | 458.2 [M⁺] |

Table 2: In Vitro Cytotoxic Activity (IC₅₀, µM) of this compound Derivatives

Data represents the concentration required to inhibit 50% of cell growth.

| Compound ID | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | MRC-5 (Normal Lung) | Reference |

| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 | [4][5] |

| 8e | 35.14 ± 6.87 | 63.15 ± 1.63 | >100 | [4] |

| 5b | 0.53 | 1.95 | Not specified | [6][8] |

| Erlotinib (Control) | 9.9 ± 0.14 | Not specified | Not specified | [4] |

| Cisplatin (Control) | Not specified | Not specified | Not specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for key experiments cited in the literature.

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Key Intermediate)[4]

-

Reaction Setup: A mixture of 5-bromoanthranilic acid (2.16 g, 10 mmol), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is prepared in a round-bottom flask.

-

Reflux: The reaction mixture is refluxed at 65 °C for 20 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is filtered.

-

Purification: The obtained solid residue is recrystallized from ethanol to yield the pure intermediate product.

General Procedure for Synthesis of 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one Derivatives (e.g., 8a-8h)[4]

-

Reaction Setup: To a solution of the intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (1 mmol) in Dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 mmol) is added, and the mixture is stirred for 20 minutes.

-

Addition of Alkyl Halide: The respective alkyl halide (e.g., butyl iodide for compound 8a) or substituted benzyl bromide (1.1 mmol) is added to the mixture.

-

Reaction: The reaction is stirred at room temperature for 4-5 hours and monitored by TLC.

-

Work-up: Upon completion, the mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from ethanol to afford the final compound.

In Vitro Cytotoxicity Evaluation (MTT Assay)[4][8]

-

Cell Seeding: Cancer cells (e.g., MCF-7 or SW480) are harvested using a trypsin/EDTA solution and seeded at a density of 1 x 10⁴ cells per well in 96-well microplates.[8]

-

Compound Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of the synthesized this compound derivatives (e.g., ranging from 1 to 200 µM) in triplicate.[8] A positive control drug (e.g., Erlotinib, Cisplatin) and a vehicle control (DMSO) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Conclusion

The this compound core is a highly versatile and privileged scaffold in medicinal chemistry. Its unique electronic properties and the reactivity of the C-6 bromine atom provide a robust platform for the synthesis of diverse compound libraries. The demonstrated efficacy of its derivatives as anticancer, antimicrobial, and anti-inflammatory agents underscores its importance in modern drug discovery. The continued exploration of this core, guided by computational studies and innovative synthetic methodologies, promises to yield novel therapeutic agents with improved potency and selectivity.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Advent of a Scaffold: A Technical History of Halogenated Quinazolines in Oncology

A Whitepaper for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its history stretches from foundational 19th-century synthesis to its pivotal role as a "privileged structure" in kinase inhibition. This technical guide chronicles the discovery and evolution of halogenated quinazolines, focusing on their emergence as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. We provide an in-depth look at the historical milestones, the critical role of halogenation in optimizing potency, detailed experimental protocols for synthesis and evaluation, and a summary of key quantitative data for seminal compounds that have shaped the field.

A Historical Overview: From Synthesis to Significance

The story of quinazolines begins not in a pharmaceutical lab, but in the foundational era of organic chemistry. The bicyclic quinazoline core, consisting of fused benzene and pyrimidine rings, was first synthesized in 1869 by Peter Griess.[1] This was followed by key advancements, including the synthesis of the parent quinazoline molecule by Bischler and Lang in 1895 and a more efficient route developed by Siegmund Gabriel in 1903.[1] For decades, the scaffold remained a subject of academic interest.

It wasn't until the late 20th century that the therapeutic potential of quinazoline derivatives began to be fully realized, particularly as inhibitors of protein kinases. The discovery that many cancers are driven by the aberrant signaling of receptor tyrosine kinases like EGFR spurred a search for small molecule inhibitors that could compete with ATP at the kinase's catalytic site.[2]

A pivotal moment in the history of halogenated quinazolines occurred in the mid-1990s. Researchers systematically explored the structure-activity relationship (SAR) of 4-anilinoquinazoline derivatives. A landmark 1996 paper by Bridges et al. demonstrated an "unusually steep" SAR for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline.[3] Their work quantitatively established that the introduction of a halogen, particularly a bromine or chlorine atom, at the 3-position of the 4-anilino ring resulted in a dramatic increase in inhibitory potency against EGFR.[3] This discovery was a turning point, cementing the 4-anilinoquinazoline as a premier scaffold for EGFR inhibition and directly paving the way for first-generation blockbuster drugs.

The Role of Halogenation in Potency and Specificity

The deliberate incorporation of halogen atoms onto the 4-anilino moiety of the quinazoline scaffold was a critical breakthrough. The early SAR studies revealed that this substitution pattern significantly enhances the binding affinity of the inhibitor to the ATP pocket of the EGFR kinase domain.

The rationale for this enhanced potency is multifactorial:

-

Hydrophobic Interactions: The halogen atom occupies a small hydrophobic pocket within the ATP-binding site, increasing the overall binding energy.

-

Electronic Effects: The electron-withdrawing nature of halogens can modulate the electronics of the aniline ring, influencing key interactions.

-

Optimal Fit: The size and position of the halogen were found to be crucial. For instance, bromine at the meta-position (3-position) of the aniline ring was shown to provide a near-optimal fit, leading to exceptionally potent inhibition.[3]

This strategic use of halogens transformed the quinazoline core into a highly effective pharmacophore, leading directly to the development of compounds like Gefitinib (chloro-fluoro substitution) and Erlotinib, which defined the first generation of EGFR Tyrosine Kinase Inhibitors (TKIs).

Key Halogenated Quinazoline Inhibitors

The principles established by early SAR studies led to the development of several clinically vital halogenated quinazolines.

-

Gefitinib (Iressa®): Approved by the FDA in 2003, gefitinib features a 4-(3-chloro-4-fluoroanilino) substitution.[4] It was one of the first targeted therapies for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[4]

-

Erlotinib (Tarceva®): Erlotinib, with its 4-(3-ethynylphenyl)amino group, is another first-generation EGFR inhibitor. While the primary aniline substituent is not a halogen, its development is rooted in the same 4-anilinoquinazoline scaffold, and it is often studied alongside its halogenated counterparts.

-

Lapatinib (Tykerb®): Lapatinib represents a further evolution, acting as a dual inhibitor of both EGFR and HER2.[4] Its structure includes a 4-(3-chloro-4-(3-fluorobenzyloxy)anilino) moiety, again highlighting the strategic importance of halogenation.[4]

Quantitative Data: Inhibitory Potency

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity or a specific cellular process. The data below is compiled from key studies.

| Compound | Target | Assay Type | IC₅₀ (nM) |

| Gefitinib | EGFR Kinase | Enzyme Assay | 33 |

| A431 Cells | Cell Proliferation | 8.37 (µM) | |

| PC9 Cells (EGFR del19) | Cell Proliferation | 77.26 | |

| HCC827 Cells (EGFR del19) | Cell Proliferation | 13.06 | |

| Erlotinib | EGFR Kinase | Enzyme Assay | 2 |

| HER2 Kinase | Enzyme Assay | 340 | |

| HN5 Cells | Cell Proliferation | 100 | |

| Lapatinib | EGFR Kinase | Enzyme Assay | 10.8 |

| HER2 Kinase | Enzyme Assay | 9.2 | |

| BT-474 Cells (HER2+) | Cell Proliferation | 46 | |

| SK-BR-3 Cells (HER2+) | Cell Proliferation | 79 | |

| PD 153035 | EGFR Kinase | Enzyme Assay | 0.025 |

Table 1: Comparative IC₅₀ values for key halogenated quinazoline inhibitors and related compounds. Note that values can vary based on specific assay conditions, cell lines, and ATP concentrations.

Experimental Protocols

Detailed and reproducible protocols are essential for drug discovery and development. The following sections provide representative methodologies for the synthesis and evaluation of halogenated quinazoline inhibitors.

Synthesis of a Halogenated Quinazoline Intermediate

This protocol describes the synthesis of Erlotinib, a representative workflow for 4-anilinoquinazolines. The key steps are the chlorination of the quinazolinone precursor followed by nucleophilic aromatic substitution.

Step 1: Chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

-

Objective: To convert the hydroxyl group of the quinazolinone into a chloro group, creating a reactive intermediate.

-

Materials:

-

6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent)

-

Thionyl chloride (SOCl₂) (2-3 equivalents) or Phosphorus oxychloride (POCl₃) (1.5-2.5 equivalents)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

-

Ice-water, Sodium bicarbonate solution, Dichloromethane, Brine, Anhydrous sodium sulfate

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 eq.).

-

Add anhydrous toluene to create a slurry.

-

Slowly add thionyl chloride (2-3 eq.) to the slurry at room temperature with stirring.

-

Heat the mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. Monitor the reaction's completion via TLC or HPLC.

-

After cooling, carefully quench the reaction by slowly pouring the mixture into ice-water.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent like dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[5]

-

Purify the crude product via recrystallization or column chromatography.

-

Step 2: Synthesis of Erlotinib via Nucleophilic Aromatic Substitution

-

Objective: To couple the chlorinated quinazoline intermediate with the appropriately substituted aniline.

-

Materials:

-

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent)

-

3-Ethynylaniline (1.1-1.5 equivalents)

-

Isopropanol

-

-

Procedure:

-

Suspend the 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline (1 eq.) in a mixture of water and isopropanol.

-

Add 3-ethynylaniline (1.1 eq.).

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor reaction completion by TLC or HPLC.[5]

-

Upon completion, cool the mixture to room temperature, allowing the product to precipitate.

-

Filter the solid product, wash sequentially with cold isopropanol and hexane.

-

Dry the final product under vacuum to obtain Erlotinib.

-

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR. It quantifies the amount of ADP produced in the kinase reaction via a luminescent readout.[1][5][6]

-

Objective: To determine the IC₅₀ value of a test compound against the EGFR kinase.

-

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Test compound (e.g., Gefitinib) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white, flat-bottom plates

-

Luminometer

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in Kinase Assay Buffer. Ensure the final DMSO concentration in the reaction does not exceed 1%.

-

Reaction Setup: To the wells of a microplate, add 5 µL of the diluted test compound or vehicle (DMSO for 100% activity control).

-

Add 10 µL of a master mix containing the EGFR enzyme and substrate in Kinase Assay Buffer.

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion & Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation / Viability Assay (MTT Format)

This cell-based assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that depend on EGFR signaling.[7]

-

Objective: To determine the IC₅₀ value of a test compound in a cellular context.

-

Materials:

-

Cancer cell line (e.g., A431, which overexpresses EGFR)

-

Complete cell culture medium

-

Test compound (e.g., Gefitinib) dissolved in DMSO

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualizing Pathways and Processes

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical EGFR signaling cascade and the point of intervention for ATP-competitive quinazoline inhibitors. Ligand binding leads to receptor dimerization and autophosphorylation, which activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. Halogenated quinazolines block the initial autophosphorylation step.

Caption: EGFR signaling and the point of TKI intervention.

Experimental Workflow for Inhibitor Evaluation

The process of discovering and characterizing a novel halogenated quinazoline inhibitor follows a logical, multi-stage workflow, from initial chemical synthesis to detailed biological characterization.

Caption: Typical workflow for evaluating a novel kinase inhibitor.

Conclusion

The journey of the halogenated quinazoline from a 19th-century chemical curiosity to a pillar of modern oncology is a testament to the power of systematic medicinal chemistry. The strategic incorporation of halogens, guided by rigorous structure-activity relationship studies, unlocked the scaffold's profound potential as a high-affinity inhibitor of EGFR. The resulting compounds—Gefitinib, Lapatinib, and their successors—have fundamentally changed the treatment paradigm for EGFR-driven cancers, ushering in the era of personalized medicine. The foundational work detailed in this guide continues to inform the design of next-generation inhibitors, ensuring that the legacy of the halogenated quinazoline will extend far into the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-bromoquinazoline. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized quinazolines, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The methodologies described herein—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions—offer powerful strategies for the construction of carbon-carbon and carbon-nitrogen bonds at the 6-position of the quinazoline core.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Functionalization of the quinazoline ring is a critical aspect of drug discovery and development, enabling the modulation of pharmacological properties. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the efficient and selective derivatization of heteroaromatic systems. This compound serves as a versatile precursor for these transformations, allowing for the introduction of diverse aryl, vinyl, alkynyl, and amino moieties. This document outlines optimized conditions and detailed experimental procedures for the four major classes of palladium-catalyzed cross-coupling reactions involving this compound.

Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki), migratory insertion (for Heck), or reaction with a copper acetylide (for Sonogashira), or amine coordination and deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

| Entry | Aryl Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 78 |

Table 2: Heck Reaction of this compound with Olefins

| Entry | Olefin | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 88 |

| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 75 |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMAc | 110 | 82 |

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Et₃N | THF | 60 | 91 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | - | DIPEA | DMF | 80 | 85 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | 1,4-Dioxane | 70 | 89 |

Table 4: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 92 |

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under a positive flow of inert gas.

-

Add a degassed 4:1:1 mixture of toluene:ethanol:water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-phenylquinazoline.

Protocol 2: Heck Reaction of this compound with Ethyl Acrylate

Materials:

-

This compound (1.0 equiv)

-

Ethyl acrylate (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

-

Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous DMF, triethylamine (2.0 equiv), and ethyl acrylate (1.5 equiv) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.[2]

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).[3]

-

Evacuate the flask and backfill with an inert gas three times.

-

Add anhydrous THF and triethylamine via syringe. The solution should be degassed by bubbling with inert gas for 15 minutes.

-

Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture at room temperature.

-